molecular formula C11H11BrClNO B7978110 (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B7978110
M. Wt: 288.57 g/mol
InChI Key: UDMGIFNGBDIODE-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a pyrrolidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of pyrrolidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation and Reduction: Products with altered oxidation states of the methanone group.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound. Generally, the compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone.

    (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

Uniqueness: (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMGIFNGBDIODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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